molecular formula C81H125N22O39P B12379730 beta-Casein phosphopeptide

beta-Casein phosphopeptide

Cat. No.: B12379730
M. Wt: 2062.0 g/mol
InChI Key: BECPQYXYKAMYBN-VKRFTZFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Casein phosphopeptide is a bioactive peptide derived from the milk protein beta-casein. It is known for its ability to bind calcium and other minerals, making it a valuable compound in various biological and industrial applications. The peptide is particularly noted for its role in enhancing calcium bioavailability and promoting dental health by aiding in the remineralization of tooth enamel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Casein phosphopeptide is typically obtained through the enzymatic hydrolysis of beta-casein. The process involves the use of specific enzymes such as trypsin, which cleaves the beta-casein protein to release the phosphopeptide fragments. The reaction conditions include maintaining an optimal pH and temperature to ensure efficient hydrolysis. For instance, trypsin digestion is often carried out at a pH of around 8 and a temperature of 37°C .

Industrial Production Methods

In industrial settings, this compound can be produced using large-scale enzymatic hydrolysis followed by purification steps. One common method involves the use of supercritical fluid-assisted atomization, where supercritical CO2 is used as an atomizing agent to produce instant phosphopeptide powders. This method enhances the solubility and bioactivity of the peptide .

Chemical Reactions Analysis

Types of Reactions

Beta-Casein phosphopeptide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The conditions for these reactions typically involve controlled pH and temperature to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of cross-linked peptides, while reduction can result in linearized peptides .

Scientific Research Applications

Beta-Casein phosphopeptide has a wide range of scientific research applications:

Mechanism of Action

Beta-Casein phosphopeptide exerts its effects primarily through its ability to bind calcium and other minerals. The peptide contains multiple phosphorylated serine residues, which have a high affinity for calcium ions. This binding promotes the formation of stable calcium-phosphate complexes, which can be easily absorbed by the body . Additionally, the peptide has been shown to modulate various cellular signaling pathways, including those involved in bone formation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and high degree of phosphorylation, which confer superior calcium-binding and bioactive properties. Its ability to form stable complexes with calcium and other minerals makes it particularly effective in enhancing mineral bioavailability and promoting dental health .

Properties

Molecular Formula

C81H125N22O39P

Molecular Weight

2062.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141)/t37-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,65+/m1/s1

InChI Key

BECPQYXYKAMYBN-VKRFTZFASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](COP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.